

# Repurposed Compound VU0365114 Demonstrates Potent Tubulin Inhibition and Anti-Cancer Efficacy

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## Compound of Interest

Compound Name: VU 0365114

Cat. No.: B15620989

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[City, State] – December 17, 2025 – Researchers and drug development professionals are taking a closer look at VU0365114, a compound originally developed as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. Recent studies have repositioned this molecule as a potent microtubule-destabilizing agent with significant anti-cancer properties, particularly in colorectal cancer models. This guide provides a comprehensive comparison of VU0365114 with other novel tubulin inhibitors, supported by available preclinical data.

VU0365114 exerts its anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division. This mechanism of action is shared by a number of successful chemotherapy drugs. Notably, VU0365114 is reported to bind to the colchicine-binding site on tubulin and has the significant advantage of overcoming multidrug resistance (MDR), a common challenge in cancer therapy, as it is not a substrate for MDR proteins.<sup>[1]</sup> A kinome analysis has also suggested a favorable specificity profile with no significant off-target effects noted.<sup>[1]</sup>

## Comparative In Vitro Efficacy

While specific IC<sub>50</sub> values for VU0365114 in various cancer cell lines are not yet widely published in publicly available literature, its high sensitivity in colorectal cancer cell lines has been highlighted.<sup>[2]</sup> To provide a comparative landscape, the following table summarizes the in vitro efficacy of other notable novel tubulin inhibitors that target the colchicine binding site.

Compound/Inhibitor	Cancer Cell Line	IC50 (nM)	Reference
VERU-111 (Sabizabulin)	MDA-MB-231 (Breast)	5.6 - 8.1	[3]
PC-3 (Prostate)	5.6 - 8.1	[3]	
Compound 54 (Indole-chalcone derivative)	Various (6 cancer cell lines)	3 - 9	
Compound 102 (4,5-diarylthiazole derivative)	Various (5 human cancer cell lines)	8.4 - 26.4	
Compound 105 (Reverse ABI analogue)	Various (8 cancer cell lines)	14 (average)	
mHA1, mHA6, mHA11	HL-60/Bcl-2 (Leukemia)	< 1000	[4]
HTI-286	Various	2 - 5	[5]

Note: The IC50 values are presented as reported in the respective literature and may have been determined under varying experimental conditions.

## In Vivo Anti-Tumor Activity

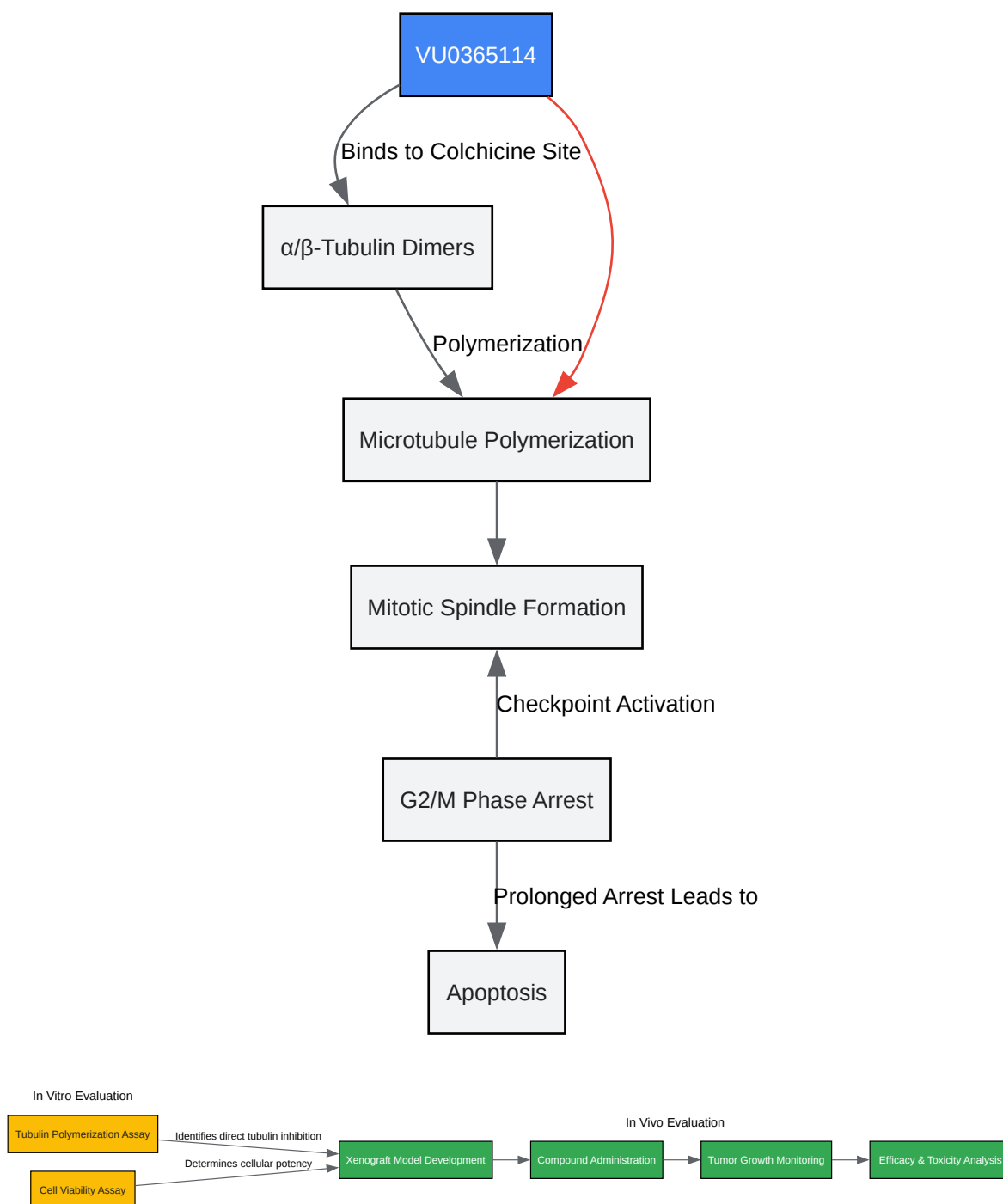
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of new drug candidates. A tumor xenograft study in nude mice demonstrated that VU0365114 significantly slowed the in vivo growth of colorectal tumors.[1]

For comparison, the table below presents in vivo efficacy data for other novel tubulin inhibitors.

Compound/Inhibitor	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Compound [1] (3-amino-5-phenylpyrazole derivative)	MCF-7 (Breast)	20 mg/kg, i.p., 21 days	68.95%	
Compound G13	MDA-MB-231 (Breast)	30 mg/kg, i.p., once every 3 days	38.2%	[6]
Compound 9g	HCT-15 (Colorectal)	15 mg/kg, p.o., daily for 3 weeks	78.8%	[7]
SW620 (Colorectal)	15 mg/kg, p.o., daily for 3 weeks	79.7%	[7]	

## Mechanism of Action and Signaling Pathway

Tubulin inhibitors like VU0365114 disrupt the dynamic process of microtubule formation and breakdown. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately triggering apoptosis (programmed cell death).



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